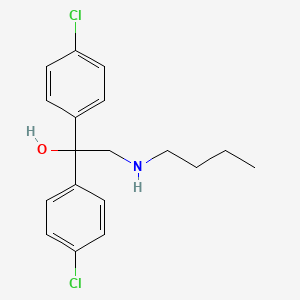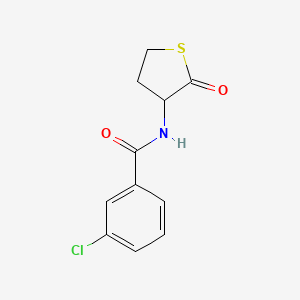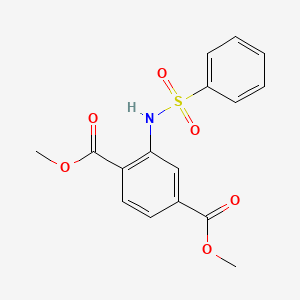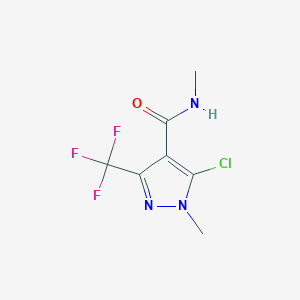![molecular formula C15H15BrFNO2 B3035540 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 329778-95-2](/img/structure/B3035540.png)
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol
Overview
Description
The compound "4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol" is a bromophenol derivative, a class of compounds known for their potential biological activities and interesting chemical properties. Bromophenol derivatives have been extensively studied, and several new compounds with diverse structures and properties have been isolated from natural sources, such as the red alga Rhodomela confervoides . These compounds are characterized by the presence of bromine and hydroxyl groups attached to an aromatic ring, which can significantly influence their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of bromophenol derivatives often involves the introduction of bromine and other substituents into the phenolic ring. For example, the synthesis of various (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives has been reported, which were characterized by elemental analysis and single-crystal X-ray diffraction . Although the specific synthesis of "4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol" is not detailed in the provided papers, similar compounds have been synthesized and characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as computational methods like DFT calculations .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, the crystal structure of related compounds has been determined, revealing the presence of intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal structure . These interactions are crucial for understanding the supramolecular assembly and the potential for forming complexes with other molecules, such as DNA bases or metal ions.
Chemical Reactions Analysis
Bromophenol derivatives can participate in various chemical reactions, primarily due to the reactive nature of the bromine atom and the phenolic hydroxyl group. These functionalities can undergo substitution reactions, form hydrogen bonds, and interact with biological targets. The reactivity of such compounds can be further explored using computational methods like Fukui function analysis, which identifies chemically favorable sites for reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. Spectroscopic techniques provide insights into the vibrational and electronic properties of these compounds . Computational studies, including DFT calculations, can predict properties such as molecular electrostatic potential, atomic charges, and molecular orbital energies, which are important for understanding the reactivity and stability of the compounds. For example, a large HOMO-LUMO gap indicates high chemical stability and hardness . Additionally, the solubility, polarity, and potential biological activities can be inferred from these properties, with some derivatives showing antibacterial activity against various microorganisms .
Scientific Research Applications
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds, including structures similar to the compound , exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are very useful for Type II mechanisms in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Natural Derivatives and Biological Activity
- Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, which share structural similarities with the compound of interest. These compounds were tested for activity against human cancer cell lines and microorganisms, though they were found inactive (Zhao et al., 2004).
Antioxidant and Anticancer Activities
- Research by Dong et al. (2022) on methylated and acetylated derivatives of natural bromophenols, including compounds structurally related to 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol, showed significant antioxidant and anticancer potential. These findings indicate the potential of these derivatives in drug development for their biological activities (Dong et al., 2022).
Chemical Properties and Potential Applications
- A study by Tanak (2019) on a similar compound, (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, explored its molecular structure, molecular electrostatic potential, atomic charges, and molecular orbital energies. This research suggests that such compounds can act as multidentate ligands to bind metal centers, leading to the formation of metal complexes with various coordination geometries (Tanak, 2019).
Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in Suzuki–Miyaura coupling reactions, it may play a role in carbon–carbon bond formation . The downstream effects of these reactions can vary widely depending on the specific context and other reactants involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. It’s important to note that these properties can significantly impact the compound’s pharmacological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s interaction with biological systems can be influenced by factors such as the physiological state of the organism and the presence of other drugs or substances .
properties
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO2/c1-9-3-4-12(7-13(9)17)18-8-10-5-11(16)6-14(20-2)15(10)19/h3-7,18-19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBADAXVAYOBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165041 | |
| Record name | 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol | |
CAS RN |
329778-95-2 | |
| Record name | 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329778-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol](/img/structure/B3035457.png)
![1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone](/img/structure/B3035459.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![3-(4-chlorophenyl)-1-(6-chloro-3-pyridazinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3035461.png)
![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)
![3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B3035468.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035470.png)


![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)

